molecular formula C14H17N3O3S B2552714 ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate CAS No. 1020489-38-6

ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate

Cat. No.: B2552714
CAS No.: 1020489-38-6
M. Wt: 307.37
InChI Key: XZCBQSSIANLXEP-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a pyrazole amide and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as Amberlyst-70, which is nontoxic and thermally stable .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,5-dimethyl-2-(1H-pyrazole-3-amido)thiophene-3-carboxylate: Lacks the methyl group on the pyrazole ring.

    Methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the pyrazole amide and thiophene ester groups provides a versatile scaffold for further functionalization and optimization in various applications .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-5-20-14(19)11-8(2)9(3)21-13(11)15-12(18)10-6-7-17(4)16-10/h6-7H,5H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCBQSSIANLXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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